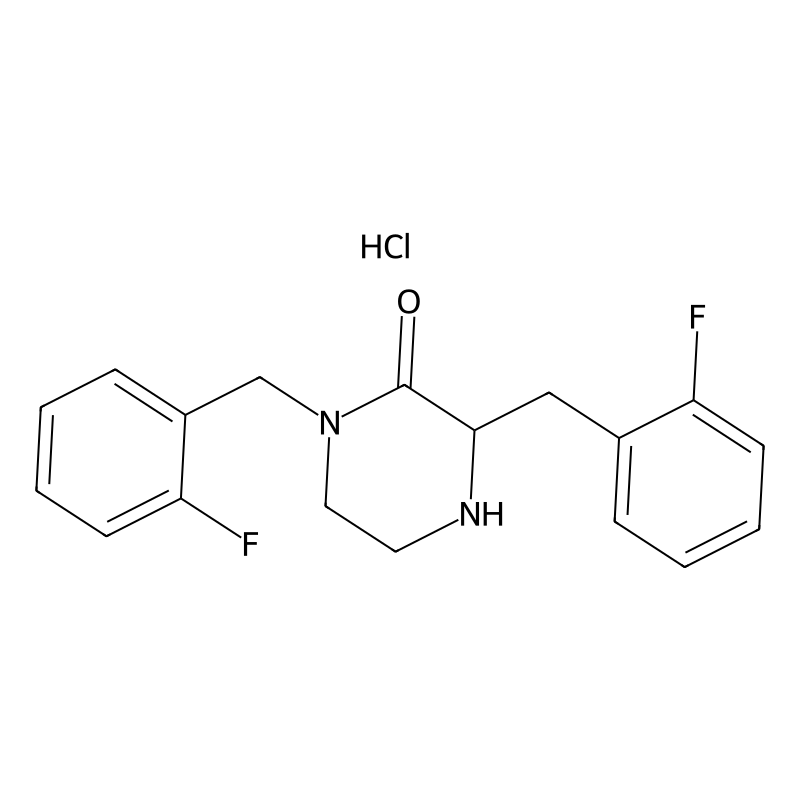

1,3-Bis(2-fluorobenzyl)piperazin-2-onehydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1,3-Bis(2-fluorobenzyl)piperazin-2-onehydrochloride is a piperazine derivative characterized by its white crystalline form and solubility in both water and organic solvents. This compound has garnered significant interest in the scientific community due to its potential therapeutic applications and utility in chemical synthesis. Its structure features two fluorobenzyl groups attached to a piperazine ring, which enhances its biological activity and interaction with various molecular targets.

- Skin and eye irritation: Fluorinated compounds can be irritating to the skin and eyes.

- Respiratory irritation: Inhalation of dust or aerosols may irritate the respiratory tract.

- Unknown toxicity: Further research is needed to determine the specific toxicity profile of 1,3-Bis(2-fluorobenzyl)piperazin-2-one hydrochloride.

- Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of ketones or carboxylic acids.

- Reduction: Reduction reactions can be performed with lithium aluminum hydride or sodium borohydride, yielding amines or alcohols.

- Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, resulting in the formation of various substituted piperazine derivatives.

Common Reagents and Conditions- Oxidation: Typically conducted with potassium permanganate under acidic or neutral conditions.

- Reduction: Carried out using lithium aluminum hydride in anhydrous ether.

- Substitution: Involves halogenated compounds in the presence of a base like sodium hydroxide.

The biological activity of 1,3-Bis(2-fluorobenzyl)piperazin-2-onehydrochloride has been studied extensively. It shows potential as a pharmacological agent due to its ability to interact with specific receptors and enzymes. The compound's mechanism of action involves modulation of biological pathways, which may lead to therapeutic effects. Research indicates that it could be beneficial in drug development, particularly for conditions requiring modulation of neurotransmitter systems.

The synthesis of 1,3-Bis(2-fluorobenzyl)piperazin-2-onehydrochloride typically involves the following steps:

- Reaction of 2-Fluorobenzyl Chloride with Piperazine: This reaction occurs in the presence of a base and is often conducted using solvents such as dichloromethane or ethanol under reflux conditions.

- Hydrochloride Formation: After the initial reaction, a hydrochloride group is introduced to enhance solubility and stability.

Industrial methods may utilize continuous flow reactors and automated systems to increase efficiency and yield. Purification techniques such as recrystallization or chromatography are employed to achieve high purity levels of the final product.

1,3-Bis(2-fluorobenzyl)piperazin-2-onehydrochloride has diverse applications across several fields:

- Chemistry: Serves as an intermediate in synthesizing more complex molecules.

- Biology: Investigated for its effects on biological systems and utilized in biochemical assays.

- Medicine: Explored for potential therapeutic properties, particularly as a precursor for drug development.

- Industry: Employed in producing specialty chemicals and materials.

Research into the interactions of 1,3-Bis(2-fluorobenzyl)piperazin-2-onehydrochloride has shown that it can bind to various molecular targets, influencing their activity. Studies suggest that this compound may interact with neurotransmitter receptors, which could explain its potential therapeutic effects. Molecular docking studies have been conducted to elucidate binding modes and affinities for specific targets.

Several compounds share structural similarities with 1,3-Bis(2-fluorobenzyl)piperazin-2-onehydrochloride:

| Compound Name | Description |

|---|---|

| 1,4-Bis(2-fluorobenzyl)piperazine | Features a similar piperazine structure but differs in substitution pattern. |

| 1,3-Bis(4-fluorobenzyl)piperazin-2-one | Contains fluorine substitutions at different positions affecting its properties. |

| 1,3-Bis(2-chlorobenzyl)piperazin-2-one | Similar structure but with chlorine substituents instead of fluorine. |

Uniqueness

The uniqueness of 1,3-Bis(2-fluorobenzyl)piperazin-2-onehydrochloride lies in its specific substitution pattern and the presence of fluorine atoms. These fluorine atoms enhance the compound’s stability and lipophilicity, improving its interaction capabilities with biological targets compared to similar compounds. This distinctive feature makes it valuable for various applications in medicinal chemistry and material science.